molecular formula C9H8BrFO2 B8493278 1-(2-Bromo-4-fluorophenoxy)-2-propanone

1-(2-Bromo-4-fluorophenoxy)-2-propanone

Cat. No.: B8493278
M. Wt: 247.06 g/mol
InChI Key: LVYFZHXFVDRMGQ-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenoxy)-2-propanone is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenoxy)propan-2-one

InChI

InChI=1S/C9H8BrFO2/c1-6(12)5-13-9-3-2-7(11)4-8(9)10/h2-4H,5H2,1H3

InChI Key

LVYFZHXFVDRMGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=C(C=C(C=C1)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cool a suspension of 2-bromo-4-fluoro-phenol (1 g, 4.89 mmol) and K2CO3 (1.8 g, 13.2 mmol) in DMF (10 mL) to 0° C. in an ice bath under nitrogen. Add chloroacetone (678 mg, 7.33 mmol) during a period of 30 min. Stir the mixture at RT overnight. Add water and extract with ethyl acetate. Wash the solution with aqueous saturated sodium chloride. Dry over sodium sulfate. Concentrate the solution in vacuo. Purify by column chromatography (hexane to 10% ethyl acetate in hexane) to give the title compound as a yellow oil (0.75 g, 59%). 1H NMR (400 MHz-CDCl3) δ 2.35 (s, 3H), 4.51 (s, 2H), 6.73 (dd, J=4.8, 8.8 Hz, 1H), 6.97 (m, 1H), 7.32 (m, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
678 mg
Type
reactant
Reaction Step Two
Yield
59%

Synthesis routes and methods II

Procedure details

A mixture of 1.9 gm (10 mMol) 2-bromo-4-fluorophenol, 0.92 gm (10 mMol) chloroacetone, 0.1 gm potassium iodide, and 1.4 gm (10 mmol) potassium carbonate in 100 mL tetrahydrofuran was heated at reflux for 4 hours. The mixture was concentrated under reduced pressure and the residue partitioned between dichloromethane and 1 N sodium hydroxide. The phases were separated and the aqueous phase extracted well with dichloromethane. The organic phases were combined, washed with 1 N sodium hydroxide, dried over sodium sulfate and concentrated under reduced pressure. The residual was subjected to silica gel chromatography, eluting with hexane containing 20% ethyl acetate. Fractions containing product were combined and concentrated under reduced pressure to provide 2.7 gm (100%) of the desired compound as a white solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Yield
100%

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